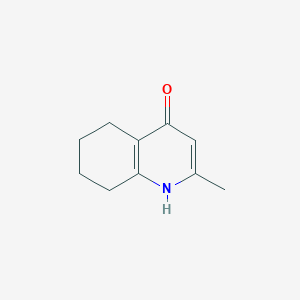

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

描述

属性

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXJDQXPZIDVJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510161 |

Source

|

| Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18004-75-6 |

Source

|

| Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol: A Technical Guide to Properties, Synthesis, and Reactivity

Topic: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (CAS: 18004-75-6) is a bicyclic heterocyclic scaffold that bridges the structural gap between saturated cyclohexyl systems and aromatic quinolines.[1][2][3] Often existing in equilibrium with its keto-tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one , this compound is a critical intermediate in medicinal chemistry.[1][2] It serves as a precursor for mitochondrial-targeting anticancer agents, chiral ligands for asymmetric catalysis, and bioactive Schiff bases.[1][2] This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles for downstream functionalization.[1][2]

Chemical Identity & Structural Analysis

Nomenclature and Tautomerism

The compound exhibits prototropic tautomerism, a defining feature of 4-hydroxyquinolines.[1][2] In the solid state and in polar solvents, the equilibrium heavily favors the 4-one (quinolone) form over the 4-ol (enol) form.[1][2][3] Researchers must be aware that while "4-ol" is often used in catalog nomenclature, the reactivity is frequently dictated by the "4-one" species or accessed via the enol form using specific reagents (e.g., POCl₃).[1][2][3]

| Attribute | Detail |

| IUPAC Name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol |

| Preferred Tautomer Name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one |

| CAS Registry Number | 18004-75-6 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| SMILES | CC1=CC(=O)C2=C(CCCC2)N1 (Keto form) |

Structural Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the enol and keto forms, which is central to understanding the compound's nucleophilic and electrophilic susceptibility.[1][2]

Caption: Prototropic tautomerism favors the keto form (4-one) in neutral/polar conditions, stabilizing the structure via amide-like resonance.[1][2][3]

Physicochemical Properties

The physical state of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol can vary based on purity and isolation method.[1][2] While many 4-hydroxyquinolines are solids, the tetrahydro- derivative is frequently isolated as a viscous oil or low-melting solid due to the flexibility of the saturated cyclohexene ring.[1][2]

| Property | Value / Observation | Notes |

| Appearance | Pale yellow oil to off-white solid | Often reported as an oil immediately after synthesis [1].[1][2][3][4] |

| Melting Point | Derivative dependent | Parent compound often requires crystallization; HCl salts are high-melting solids (>200°C).[1][2][3] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in dilute acids (protonation of N).[1][3] |

| pKa | ~11 (OH/NH), ~5 (N-H+) | Amphoteric character due to basic nitrogen and acidic enolic proton.[1][2][3] |

| LogP | ~1.3 - 1.8 | Lipophilic enough for cell membrane penetration.[1][2] |

Synthesis & Manufacturing Protocols

Two primary routes exist for accessing this scaffold: Catalytic Hydrogenation (reduction of the aromatic precursor) and De Novo Cyclocondensation (building the ring system).[3]

Method A: Catalytic Hydrogenation (Preferred)

This method offers high yields and cleaner product profiles, utilizing commercially available 4-hydroxy-2-methylquinoline.[1][2][3]

Protocol:

-

Dissolution: Dissolve 4-hydroxy-2-methylquinoline (1.0 eq) in glacial acetic acid (10 mL/g).

-

Catalyst Addition: Add PtO₂ (10 mol%) carefully under an inert atmosphere.

-

Hydrogenation: Purge the vessel with H₂ and maintain under a balloon of hydrogen (1 atm) or slight pressure (30-50 psi) for 22 hours at room temperature.

-

Work-up: Filter the mixture through Celite to remove the catalyst. Wash the pad with Ethyl Acetate.[1][2]

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via column chromatography (10% MeOH in DCM) to yield the product as a pale yellow oil (Yield: ~89%) [1].

Method B: Conrad-Limpach Cyclocondensation

Useful for large-scale synthesis where starting from cyclohexanone is more cost-effective.[1][2]

-

Reagents: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate.[1][2][3]

-

Conditions: Reflux in Toluene or Ethanol with a Dean-Stark trap (if Toluene) to remove water.[1][2][3]

-

Mechanism: Enamine formation followed by cyclization and thermal elimination of ethanol.[1][2][3]

Synthesis Workflow Diagram

Caption: Dual synthetic pathways allow flexibility based on precursor availability. Hydrogenation is preferred for lab-scale purity.[1][2][3]

Spectroscopic Characterization

Validation of the structure requires careful analysis of NMR data, particularly to distinguish the saturated ring protons.[2]

¹H NMR (300 MHz, CDCl₃):

-

δ 6.16 (s, 1H): Aromatic proton at C3.[3] Key diagnostic peak for the pyridine ring.[1][2]

-

δ 2.67–2.70 (m, 2H): Methylene protons at C5/C8 (adjacent to the aromatic ring).[3]

-

δ 2.49–2.52 (m, 2H): Methylene protons at C5/C8.[3]

-

δ 1.74–1.76 (m, 4H): Methylene protons at C6 and C7 (central saturated ring).[3]

¹³C NMR (125 MHz, CDCl₃):

-

Carbonyl (C4): ~178.3 ppm (Indicates keto form dominance).[3]

-

Quaternary Carbons: ~147.0, 146.4, 122.4 ppm (Ring junction and C2).[3][5][6]

-

Aliphatic Carbons: ~27.1, 22.1, 21.8, 19.0 (Methyl) ppm.[1][3][5][6]

Reactivity & Functionalization

The 4-position is the "hotspot" for chemical modification.[1][2] The hydroxyl/keto group can be converted into a leaving group (Cl, OTf) to enable nucleophilic substitution.[3]

Chlorination (Activation)

Reaction with Phosphorus Oxychloride (POCl₃) converts the 4-ol to the 4-chloro derivative.[1][2][3] This is the gateway to amino-substituted derivatives.[1][2]

-

Reagents: POCl₃ (neat or in toluene), reflux.[3]

-

Product: 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline.[1][2][3]

-

Utility: Intermediate for S_NAr reactions with amines.[1][2]

Electrophilic Aromatic Substitution

The C3 position is electron-rich and susceptible to electrophilic attack.[1][2]

-

Iodination: Reaction with I₂/KI and butylamine yields 3-iodo-2-methyl-5,6,7,8-tetrahydroquinolin-4-one [1].[1][2][3][5][6] This allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2][3]

Reactivity Pathway Diagram

Caption: Divergent functionalization at C4 (via POCl3) and C3 (via I2) enables the construction of complex libraries.

Applications in Medicinal Chemistry

Anticancer Activity (Mitochondrial Targeting)

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol have demonstrated significant antiproliferative activity against human cancer cell lines, including:

Mechanism: The scaffold, particularly when functionalized at the 8-position or 4-position, induces oxidative stress .[1][2][3] It triggers mitochondrial membrane depolarization, leading to an increase in intracellular Reactive Oxygen Species (ROS) and subsequent apoptosis [2].[3][7]

Chiral Ligands

The rigid yet saturated nature of the tetrahydroquinoline backbone makes it an excellent scaffold for chiral induction.[1][2] It is a precursor to ligands like Me-CAMPY , used in metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) to synthesize enantiomerically enriched amines [3].[1][2][3][7]

Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled as a hazardous substance similar to other quinoline derivatives.[1][2]

-

GHS Classification:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as phenols/quinolones can oxidize over time.[3]

References

-

Synthesis and Functionalization: Title: Synthesis of tetrahydroquinolones.[1][2] Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. Source: ResearchGate / Journal of Medicinal Chemistry (Contextual).[2][3] URL:[Link][2][3][5]

-

Biological Activity: Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: Molecules (MDPI), 2020, 25(23), 5561.[1][3] URL:[Link][2][3]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 5,6,7,8-Tetrahydro-4-methylquinoline | C10H13N | CID 185667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 4. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 8. chemicalbull.com [chemicalbull.com]

Potential therapeutic targets of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

The 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Scaffold: Pharmacophore Analysis and Therapeutic Applications[1][2]

Executive Summary

The molecule 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (and its tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one ) represents a "privileged scaffold" in medicinal chemistry.[1][3] Unlike fully aromatic quinolines, the partially saturated 5,6,7,8-tetrahydro ring confers unique conformational flexibility and lipophilicity, enhancing Blood-Brain Barrier (BBB) permeability.[1] This guide analyzes its role as a bioactive core for targeting neurodegenerative enzymes (AChE), modulating mitochondrial function in oncology, and disrupting microbial biofilms.[1]

Part 1: Structural Pharmacology & Pharmacophore Mapping

The biological activity of this molecule is governed by its dynamic tautomeric equilibrium.[2] In solution, the compound exists in a balance between the enol form (4-ol) and the keto form (4-one) .[2] This duality allows it to act as both a hydrogen bond donor (enol) and acceptor (keto), facilitating diverse interactions within enzyme active sites.[1]

Tautomeric Equilibrium

The 4-hydroxy-pyridine moiety mimics the transition state of peptide bond hydrolysis, making it a potent inhibitor of proteases and esterases.[2]

Figure 1: Tautomeric equilibrium and pharmacophore features governing receptor binding.[2]

Part 2: Primary Therapeutic Targets[2]

Acetylcholinesterase (AChE) – Alzheimer’s Disease

The tetrahydroquinoline core is a structural homolog of Tacrine , the first FDA-approved AChE inhibitor.[2] However, the 2-methyl-4-ol substitution pattern offers reduced hepatotoxicity compared to the amino-acridine core of Tacrine.[2]

-

Mechanism: The molecule binds to the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) of AChE.[2] The 4-oxo/ol group forms hydrogen bonds with Ser203 or His447 in the catalytic triad, preventing acetylcholine hydrolysis.[2]

-

Therapeutic Value: Restoration of cholinergic transmission in the synaptic cleft.[2]

Mitochondrial Complex I – Oncology

Recent studies indicate that 2-methyl-5,6,7,8-tetrahydroquinoline derivatives can induce Reactive Oxygen Species (ROS) accumulation in cancer cells (specifically HeLa and A2780 lines).[1][3]

-

Mechanism: The scaffold acts as a redox cycler.[2] It accepts electrons from the mitochondrial electron transport chain (likely Complex I), generating superoxide anions.[1] This triggers mitochondrial membrane depolarization (

collapse) and initiates the intrinsic apoptotic pathway.[2]

DNA Gyrase / Biofilm Modulation – Antimicrobial

The quinolone-like structure (4-one tautomer) mimics the core of fluoroquinolone antibiotics, suggesting activity against bacterial DNA gyrase.[2] Furthermore, lipophilic derivatives disrupt the quorum-sensing signaling required for biofilm formation in S. aureus.[2]

Part 3: Experimental Validation Protocols

Synthesis Workflow

This protocol describes the catalytic hydrogenation of 4-hydroxy-2-methylquinoline to yield the tetrahydro- derivative.[2]

Reagents: 4-hydroxy-2-methylquinoline, Platinum Oxide (

-

Dissolution: Dissolve 1.0 g (6.28 mmol) of 4-hydroxy-2-methylquinoline in 10.0 mL of glacial acetic acid.

-

Catalyst Addition: Add 100 mg (10 mol%) of Platinum Oxide (

) carefully.[2] -

Hydrogenation: Purge the vessel with

, then introduce -

Monitoring: Check reaction progress via TLC (10% MeOH in Dichloromethane).

-

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate under vacuum.[2] Purify residue via column chromatography (Silica gel, 10% MeOH/DCM).

Ellman’s Assay for AChE Inhibition

To validate the neuroprotective potential, the Ellman method is the gold standard.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[2] Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow species absorbing at 412 nm.[2]

Protocol Table:

| Step | Reagent/Action | Volume/Condition | Purpose |

| 1 | Phosphate Buffer (0.1 M, pH 8.0) | 3.0 mL | Mimic physiological pH; stabilize thiolate. |

| 2 | Test Compound (2-Me-THQ-4-ol) | 20 | The inhibitor being tested.[2][5][6] |

| 3 | Enzyme Solution (AChE) | 20 | Source: Electrophorus electricus or Human recombinant. |

| 4 | Incubation | 10 min @ 25°C | Allow inhibitor-enzyme binding equilibrium.[2] |

| 5 | DTNB (Ellman's Reagent) | 100 | Colorimetric indicator.[2] |

| 6 | Substrate (Acetylthiocholine) | 20 | Initiates the reaction.[2] |

| 7 | Measurement | Absorbance @ 412 nm | Measure rate of color formation over 5 min. |

Calculation:

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the scaffold targets both neurological and oncological pathways.

Figure 2: Dual therapeutic mechanism targeting AChE (Neuro) and Mitochondria (Onco).[2]

References

-

Maalej, E., et al. (2012).[1][7] Synthesis, biological assessment, and molecular modeling of tetrahydroquinoline derivatives as potential AChE inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Fink, D. M., et al. (1995).[1][7] Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Retrieved from [Link]

-

University of Pretoria. (2025).[2] Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives. Retrieved from [Link]

-

MDPI Molecules. (2020).[1][2] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link][1]

Sources

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. researchgate.net [researchgate.net]

Stereochemical Dynamics and Tautomeric Equilibrium of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the structural and stereochemical properties of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol .[1][2] While the parent molecule is constitutionally achiral, its behavior is governed by complex stereoelectronic factors, specifically tautomeric dynamics (4-hydroxyquinoline vs. 4-quinolone) and conformational isomerism of the fused saturated ring. This guide is designed for medicinal chemists utilizing this scaffold as a pharmacophore or a precursor in the asymmetric synthesis of chiral decahydroquinolines.[2]

Part 1: Structural Fundamentals and The "Achiral Paradox"

Stereogenic Assessment

It is critical to first establish the baseline stereochemistry of the parent molecule to avoid synthetic misinterpretation.

-

Chirality Status: Achiral.

-

Reasoning: The molecule consists of a planar aromatic pyridine ring fused to a saturated cyclohexane ring.[2][3] The methyl substituent is located at position C2 (aromatic), and the hydroxyl/oxo group is at position C4 (aromatic). The saturated carbons (C5, C6, C7, C8) are unsubstituted methylenes. Consequently, the molecule possesses a plane of symmetry (on average, considering rapid ring inversion) and lacks a stereogenic center.

-

-

Relevance: The "stereochemistry" of this molecule refers to conformational stereochemistry (ring puckering) and tautomeric isomerism , rather than enantiomerism. However, it is a prochiral substrate; asymmetric reduction of the pyridine ring generates chiral 1,2,3,4,5,6,7,8-octahydroquinolines.[1][2]

Tautomeric Dynamics (The 4-Oxo Dominance)

The most significant structural variable for drug design involving this core is the tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone/4-pyridone) .[1]

-

Thermodynamic Preference: In the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium heavily favors the 4-quinolone (NH-keto) tautomer.

-

Mechanistic Driver: The loss of aromaticity in the pyridine ring (in the keto form) is compensated by the high stability of the amide-like resonance (N-C=O) and strong intermolecular hydrogen bonding dimers formed by the NH donor and C=O acceptor.

DOT Diagram 1: Tautomeric Equilibrium & Resonance

Figure 1: The tautomeric shift favors the Keto form (right) in physiological conditions, altering the pharmacophore from a weak phenol-like donor to a dual donor/acceptor amide motif.[1]

Part 2: Conformational Analysis of the 5,6,7,8-Ring

Unlike the rigid pyridine ring, the fused saturated ring (positions 5, 6, 7, 8) is not planar. It adopts specific conformations to minimize torsional strain and diaxial interactions.[2]

The "Half-Chair" / "Sofa" Conformation

X-ray crystallographic studies of analogous tetrahydroquinolines reveal that the cyclohexene-like ring typically adopts a Half-Chair or Sofa conformation.[1][2]

| Parameter | Description | Energetic Consequence |

| C5 & C8 | Pseudo-equatorial/axial | These atoms lie roughly in the plane of the aromatic ring to maintain conjugation (if any) or minimize strain at the fusion points.[1] |

| C6 & C7 | Puckered | These atoms deviate from the plane (one up, one down in half-chair) to relieve eclipsing interactions of the methylene protons. |

| Inversion Barrier | Low (~5-8 kcal/mol) | The ring undergoes rapid conformational flipping at room temperature.[1] |

Implication for Ligand Design: When docking this molecule into a protein active site, do not treat the C5-C8 region as flat. The "puckering" creates a steric volume that must be accounted for.[2] Substituents at C6 or C7 will adopt distinct pseudo-axial or pseudo-equatorial orientations, which does create cis/trans stereoisomerism if the ring is substituted.[2]

Part 3: From Achiral Scaffold to Chiral Architecture

While the title molecule is achiral, it is a primary substrate for Asymmetric Transfer Hydrogenation (ATH) to generate chiral 1,2,3,4-tetrahydroquinolines or decahydroquinolines.[1][2]

Asymmetric Hydrogenation Workflow

The reduction of the pyridine ring (C2-N-C8a) creates a chiral center at C2.[1]

-

Substrate: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (or its derivatives).

-

Catalyst System: Iridium (Ir) complexes with chiral phosphine ligands (e.g., (R)-MeO-BIPHEP or SegPhos).[1]

-

Chiral Induction: The catalyst distinguishes between the re-face and si-face of the planar pyridine ring during hydride transfer.[1]

DOT Diagram 2: Asymmetric Synthesis Pathway

Figure 2: Transformation of the achiral aromatic scaffold into a chiral amine via Iridium-catalyzed asymmetric hydrogenation.

Part 4: Experimental Protocols

Synthesis via Conrad-Limpach Cyclization

To ensure high purity of the 4-hydroxy tautomer (and avoid O-alkylation byproducts), the Conrad-Limpach method is the industry standard.[1]

Reagents:

-

Solvent: Diphenyl ether (high boiling point required)[1]

Protocol:

-

Condensation (Schiff Base Formation):

-

Thermal Cyclization:

-

Isolation:

Tautomer Identification (NMR Validation)

To confirm the stereochemical/tautomeric state in solution:

-

1H NMR (DMSO-d6): Look for the NH proton signal.

-

13C NMR:

References

-

Conrad, M., & Limpach, L. (1887).[1][2][5] "Synthese von Chinolinderivaten."[1][2][6] Berichte der deutschen chemischen Gesellschaft. [1]

-

Wang, X. B., et al. (2013).[1][2] "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with High Efficiency." Journal of the American Chemical Society.[1][2] [1]

-

Gouault, N., et al. (2009).[1][2] "Tautomerism of 4-hydroxyquinolines: A combined NMR and theoretical study." Journal of Pharmaceutical and Biomedical Analysis. [1]

-

BenchChem. (2025).[1][2][4] "2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Structure and Properties."

-

PubChem. (2025).[1][2] "Compound Summary: 5,6,7,8-Tetrahydro-4-methylquinoline." National Library of Medicine.[2] [1]

Sources

- 1. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. 5,6,7,8-Tetrahydro-4-methylquinoline | C10H13N | CID 185667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol from 4-hydroxy-2-methylquinoline

An Application Guide to the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol via Catalytic Hydrogenation

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] These N-heterocyclic motifs are integral to pharmaceuticals with applications ranging from anticancer and anti-inflammatory to anti-HIV and neuroprotective agents.[1][4] Specifically, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its derivatives serve as crucial building blocks for more complex molecules. Research has highlighted the potent antiproliferative activities of this scaffold against various human cancer cell lines, including ovarian carcinoma and colorectal adenocarcinoma.[5][6][7][8] The mechanism of action is often linked to the induction of oxidative stress within cancer cells, leading to apoptosis, which makes this an attractive target for novel drug development.[5][7]

This document provides a detailed protocol for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol from the readily available precursor, 4-hydroxy-2-methylquinoline. The chosen synthetic strategy is the catalytic hydrogenation of the carbocyclic ring of the quinoline system, a robust and efficient method for this transformation.[9][10][11]

Mechanistic Rationale: Selective Hydrogenation

The conversion of 4-hydroxy-2-methylquinoline to its tetrahydro derivative involves the selective reduction of the benzenoid ring while leaving the heterocyclic pyridine ring intact. This is achieved through catalytic hydrogenation, a process where molecular hydrogen (H₂) is added across the double bonds of the substrate in the presence of a metal catalyst.

Choice of Catalyst: The most effective and widely cited catalyst for this specific transformation is Platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[9][10] In the reaction medium, PtO₂ is reduced in situ by hydrogen to form highly active platinum nanoparticles, which serve as the catalytic surface. While other noble-metal catalysts (e.g., Ruthenium, Rhodium, Palladium) or even base-metal catalysts (e.g., Cobalt, Nickel) can be used for quinoline hydrogenation, PtO₂ offers excellent efficiency for this particular substrate under relatively mild conditions.[11][12][13]

Solvent System: Glacial acetic acid is the solvent of choice for this reaction.[9][10] Its acidic nature helps to protonate the quinoline nitrogen, which can activate the aromatic system towards reduction. Furthermore, it is an excellent solvent for both the starting material and the product, ensuring a homogeneous reaction mixture.

Keto-Enol Tautomerism: It is critical to recognize that the target compound, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (the enol form), exists in equilibrium with its keto tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. In most conditions, the keto form is more stable and is the predominantly isolated product. The protocol below yields this keto tautomer, which readily interconverts with the enol form.

Below is the overall reaction scheme:

Caption: Catalytic hydrogenation of 4-hydroxy-2-methylquinoline.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one.[9][10]

Materials & Equipment

| Reagents & Materials | Equipment |

| 4-Hydroxy-2-methylquinoline | 100 mL Round-bottom flask |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) | Magnetic stir plate and stir bar |

| Glacial Acetic Acid (ACS grade) | Hydrogen gas cylinder with regulator |

| Ethyl Acetate (EtOAc, ACS grade) | Balloons |

| Dichloromethane (DCM, ACS grade) | Septa and needles |

| Methanol (MeOH, ACS grade) | Vacuum filtration apparatus (Büchner funnel) |

| Celite® 545 | Rotary evaporator |

| TLC plates (silica gel 60 F₂₅₄) | Glass column for chromatography |

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 1.00 g (6.28 mmol) | [9][10] |

| Catalyst (PtO₂) | 100 mg (10 mol%) | [9][10] |

| Solvent (Glacial Acetic Acid) | 10.0 mL | [9][10] |

| Hydrogen Source | Balloon pressure | [9][10] |

| Reaction Time | ~22 hours | [9][10] |

| Temperature | Room Temperature | [9][10] |

| Expected Yield | 89% (917 mg) | [9][10] |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxy-2-methylquinoline (1.00 g, 6.28 mmol).

-

Dissolution: Add glacial acetic acid (10.0 mL) to the flask and stir the mixture until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add platinum(IV) oxide (100 mg, 0.44 mmol, 10 mol%) to the solution. The mixture will be a dark, heterogeneous suspension.

-

Hydrogenation:

-

Seal the flask with a rubber septum.

-

Puncture the septum with a needle connected to a vacuum line and briefly apply vacuum to remove air from the flask headspace.

-

Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 2-3 times to ensure an inert hydrogen atmosphere.

-

Leave a needle connected to a hydrogen-filled balloon in the septum to maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature. The active catalyst will appear as a fine black powder.

-

-

Reaction Monitoring (Self-Validation):

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Prepare a TLC chamber with a mobile phase of 10% Methanol in Dichloromethane (10% MeOH/DCM).

-

To take a sample, briefly remove the hydrogen balloon, withdraw a small aliquot with a pipette, and immediately reseal. Dilute the sample with a small amount of EtOAc and spot it on the TLC plate alongside a spot of the starting material.

-

The reaction is complete when the starting material spot has been completely consumed. This typically takes around 22 hours.[9][10]

-

-

Work-up and Catalyst Removal:

-

Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Prepare a small plug of Celite® in a Büchner funnel.

-

Filter the reaction mixture through the Celite plug under vacuum to remove the platinum catalyst.

-

CAUTION: The filtered catalyst can be pyrophoric. Quench it immediately by wetting it with water before disposal.

-

Wash the Celite plug thoroughly with ethyl acetate (EtOAc) to ensure all the product is collected.

-

-

Purification:

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetic acid and ethyl acetate.

-

The resulting residue can be purified by column chromatography on silica gel using a mobile phase of 10% MeOH/DCM to yield the pure product as a pale yellow oil.[9][10]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

Conclusion

The catalytic hydrogenation of 4-hydroxy-2-methylquinoline using Adams' catalyst provides a reliable and high-yielding route to 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (isolated as its keto tautomer). This protocol offers a robust and validated method for researchers in medicinal chemistry and drug development to access this valuable synthetic intermediate. Careful monitoring by TLC ensures reaction completion, and standard purification techniques deliver the product with high purity. The procedure's reliance on a well-established catalytic system underscores its trustworthiness and reproducibility for synthesizing this important molecular scaffold.

References

- Di Fabio, R., Alvaro, G., Bertani, B., & Giacobbe, S. (Year). Straightforward synthesis of new tetrahydroquinoline derivatives. Ovid.

- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers.

- Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry (RSC Publishing).

- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.

- Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol. Benchchem.

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing.

- Synthesis of tetrahydroquinolones. Synthesis of... ResearchGate.

- Synthesis of tetrahydroquinolones. Synthesis of... ResearchGate.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.

- Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH.

- 4-Hydroxy-2-methylquinoline. Sigma-Aldrich.

- 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.

- comparing the efficacy of different 4-hydroxyquinoline synthesis methods. Benchchem.

- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Who we serve.

- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Benchchem.

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC.

- Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a.

- (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PMC.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). International Journal of Pharmaceutical Sciences and Research.

Sources

- 1. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

- 13. iscre28.org [iscre28.org]

Application Note: Catalytic Hydrogenation of 4-Hydroxy-2-methylquinoline

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of 4-hydroxy-2-methylquinoline (also known as 2-methyl-4-quinolinol) to synthesize 4-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline .

The reduction of the nitrogen-containing heterocyclic ring while preserving the 4-hydroxyl functionality presents a specific chemoselective challenge. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently promotes hydrogenolysis (cleavage) of benzylic-type C-O bonds. Therefore, this protocol utilizes Platinum(IV) Oxide (PtO₂ - Adams' Catalyst) in glacial acetic acid. This system provides the optimal balance of ring activation via protonation and chemoselective reduction, predominantly yielding the cis-diastereomer (>90% selectivity).

Strategic Analysis & Mechanistic Insight

The Chemoselective Challenge

The substrate exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. Successful hydrogenation requires conditions that drive the equilibrium toward the reducible species without eliminating the oxygen functionality.

-

Catalyst Selection: PtO₂ is preferred over Pd/C. Palladium often facilitates the hydrogenolysis of the C4-OH bond, leading to the over-reduced byproduct (2-methyl-1,2,3,4-tetrahydroquinoline). Platinum is less aggressive toward C-O hydrogenolysis under mild pressures.

-

Solvent System: Glacial acetic acid serves two critical functions:

-

Solubility: It effectively dissolves the polar quinolone substrate.

-

Activation: It protonates the basic nitrogen (pyridinium formation), lowering the LUMO energy of the aromatic ring and facilitating hydride transfer from the catalyst surface.

-

-

Stereochemistry: The hydrogenation follows a syn-addition mechanism on the catalyst surface. The 2-methyl substituent anchors the molecule to the catalyst face less hindered by steric bulk. The subsequent hydrogen addition usually occurs from the same face, favoring the cis-2,4-disubstituted product.

Reaction Pathway Visualization

The following diagram illustrates the transformation and the competing side reaction (hydrogenolysis) that this protocol avoids.

Caption: Reaction pathway showing the selective reduction to the target tetrahydroquinoline while minimizing the hydrogenolysis side-reaction.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 4-Hydroxy-2-methylquinoline (>98%) | Reactant |

| Catalyst | Platinum(IV) Oxide (Adams' Catalyst) | Heterogeneous Catalyst |

| Solvent | Glacial Acetic Acid (Anhydrous) | Solvent & Activator |

| Reagent | Hydrogen Gas (H₂) | Reductant |

| Apparatus | Parr Hydrogenator (Shaker type) | Pressure Reactor |

| Safety | Blast shield, Nitrogen line | Hazard Control |

Step-by-Step Procedure

Safety Warning: PtO₂ and the reduced Pt black are pyrophoric (ignite spontaneously in air) when dry or in the presence of solvent vapors. Always keep the catalyst wet after reaction and purge vessels with inert gas (Nitrogen/Argon).

Phase 1: Reactor Loading

-

Preparation: Ensure the glass reaction bottle of the Parr apparatus is clean, dry, and free of micro-cracks.

-

Substrate Addition: Weigh 5.0 g (31.4 mmol) of 4-hydroxy-2-methylquinoline and transfer to the bottle.

-

Solvent Addition: Add 50 mL of Glacial Acetic Acid. Swirl gently to dissolve (some solids may remain until heating/reaction starts, but a slurry is acceptable).

-

Catalyst Addition: Carefully add 250 mg (5 wt% loading) of PtO₂.

-

Technique: Add the catalyst to the liquid to minimize dust. Do not add dry catalyst to a flask containing flammable solvent vapor if the vessel is hot.

-

Phase 2: Hydrogenation[1]

-

Sealing: Clamp the bottle into the Parr shaker assembly.

-

Purging:

-

Reaction: Pressurize the vessel to 45-50 psi (3-3.5 bar) with H₂.

-

Agitation: Start the shaker. The reaction is exothermic; monitor temperature. Ambient temperature (20-25°C) is usually sufficient. If the rate is slow, warm gently to 40°C.

-

Monitoring: Monitor the pressure drop. Calculate the theoretical uptake (2 moles H₂ per mole substrate).

-

Completion: Reaction is complete when pressure uptake ceases (typically 4–12 hours depending on scale and agitation).

-

Phase 3: Workup & Isolation

-

Depressurization: Stop agitation. Vent H₂ and purge the vessel with Nitrogen 3 times.

-

Filtration (Critical Safety Step):

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Safety: Do not let the filter cake dry out. Wash the cake immediately with water or acetic acid. Transfer the wet cake to a water-filled waste container for precious metal recovery.

-

-

Neutralization:

-

Concentrate the acetic acid filtrate under reduced pressure (rotary evaporator) to a viscous oil.

-

Dilute the residue with 50 mL water.

-

Slowly basify with 20% NaOH or saturated NaHCO₃ solution to pH 9-10. The product may precipitate or require extraction.

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Validation & Analytical Data

Expected Results

-

Yield: 85–95%

-

Appearance: Off-white to pale yellow solid/viscous oil.

-

Selectivity: >90% cis-isomer.

Analytical Signatures (¹H NMR in CDCl₃)

To confirm the cis stereochemistry, analyze the coupling constants (

| Position | Multiplicity | Interpretation |

| C2-H | Multiplet | Benzylic amine proton. |

| C4-H | Multiplet/Doublet | Carbinol proton. In cis-isomers, the coupling to C3 protons differs distinctly from trans. |

| C3-H | Multiplet | Diastereotopic protons. |

| NH/OH | Broad Singlets | Exchangeable protons (D₂O shake removes these). |

Note on Stereochemistry: In the cis-isomer (2-Me and 4-OH pseudo-equatorial/axial relationships), the coupling constants between H2/H3 and H3/H4 typically display specific patterns (e.g., small

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (Sulfur/Amines) | Ensure substrate purity; recrystallize starting material. Increase catalyst loading to 10%. |

| Hydrogenolysis (Loss of OH) | Temperature/Pressure too high | Reduce pressure to 30 psi. Ensure temp < 40°C. Stop reaction immediately upon theoretical H₂ uptake. |

| Product is Colored | Oxidation of tetrahydroquinoline | Tetrahydroquinolines are air-sensitive. Store under Nitrogen/Argon. Use brown glass vials. |

Workflow Visualization

Caption: Operational workflow for the batch hydrogenation process.

References

-

Adams, R., & Marshall, J. (1928).[5] The Use of Platinum-Oxide Platinum Black in the Catalytic Reduction of Aromatic Hydrocarbons. Journal of the American Chemical Society, 50(7), 1970–1973. Link

-

Vierhapper, F. W., & Eliel, E. L. (1975). Stereoselectivity of the hydrogenation of simple and substituted quinolines. The Journal of Organic Chemistry, 40(19), 2729–2734. Link

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. Link

-

University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Safety Department. Link

Sources

- 1. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GT Digital Repository [repository.gatech.edu]

Application Note: Strategic Synthesis & Utilization of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is a "privileged scaffold" in medicinal chemistry. Structurally, it represents a partially saturated quinoline core that bridges the gap between planar aromatic systems (like Tacrine) and three-dimensional alicyclic frameworks (like Huperzine A).

This guide details the robust synthesis of the MTHQ-4-ol core via a modified Conrad-Limpach cyclization, its critical activation to the 4-chloro derivative, and its downstream application in synthesizing neuroprotective alkaloids.

Key Technical Insight: Researchers must recognize that MTHQ-4-ol exists in a tautomeric equilibrium. In the solid state and polar solvents, it predominantly exists as the 4-pyridone (4-one) form. Successful functionalization requires forcing the reaction through the hydroxy-tautomer intermediate, typically using oxyphilic activating agents like POCl₃.

Synthesis Module: The Core Scaffold

Protocol A: De Novo Cyclocondensation

Objective: Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol from acyclic precursors. Mechanism: Acid-catalyzed condensation of a beta-keto ester with an enamine (generated in situ from cyclohexanone and ammonia).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Cyclohexanone | 1.0 | Ring A Precursor |

| Ethyl Acetoacetate | 1.0 | Ring B Precursor |

| Ammonium Acetate | 1.2 - 1.5 | Nitrogen Source |

| Ethanol (Abs.) | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | Cat.[1][2] (0.1) | Catalyst |

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (optional but recommended for scale-up) and a reflux condenser.

-

Mixing: Dissolve Cyclohexanone (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL).

-

Ammonia Addition: Add Ammonium Acetate (12-15 mmol) and a catalytic amount of glacial acetic acid.

-

Expert Tip: While aqueous ammonia can be used, ammonium acetate provides a buffered acidic environment that promotes the initial Schiff base formation without polymerizing the ketone.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (10% MeOH in DCM). The product usually appears as a polar, UV-active spot near the baseline compared to starting materials.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates directly upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to 0°C.

-

Filter the solid and wash with cold ethanol/ether (1:1).

-

-

Purification: Recrystallize from ethanol or DMF/Water if high purity is required for biological assays.

Yield Expectation: 65–85% Characterization (¹H NMR, DMSO-d₆): Look for the disappearance of the ethyl ester signals and the appearance of the quinoline methyl singlet (~2.2 ppm) and the broad NH/OH signal.

Activation Module: The "Gateway" Reaction

Protocol B: Dehydroxy-chlorination

Objective: Convert the unreactive "4-one" tautomer into the highly electrophilic 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline. This is the critical step for alkaloid synthesis.

Reagents & Safety

-

Reagent: Phosphorus Oxychloride (POCl₃) - Highly Corrosive, Moisture Sensitive.

-

Base: N,N-Dimethylaniline (optional, speeds up reaction) or neat conditions.

-

Quenching: Crushed ice/Ammonium hydroxide.

Step-by-Step Methodology

-

Drying: Ensure the starting MTHQ-4-ol is completely dry. Trace water reacts violently with POCl₃ and generates phosphoric acid, which can degrade the product.

-

Reaction:

-

Place MTHQ-4-ol (1.0 g) in a heavy-walled pressure vial or RB flask.

-

Add POCl₃ (5–8 mL, excess serves as solvent).

-

Optional: Add 2-3 drops of N,N-dimethylaniline to catalyze the tautomeric shift.

-

-

Heating: Reflux at 100–110°C for 2–4 hours. The suspension should turn into a clear, dark solution.

-

Quenching (CRITICAL SAFETY):

-

Evaporate excess POCl₃ under reduced pressure (use a specialized trap).

-

Pour the thick residue slowly onto crushed ice with vigorous stirring.

-

Neutralize with NH₄OH to pH 8–9. The chloro-derivative will precipitate.

-

-

Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

-

Stability Note: The 4-chloro derivative is relatively stable but should be stored under inert gas to prevent hydrolysis back to the 4-ol.

-

Application: Tacrine Analogue Synthesis

Context: Tacrine (tetrahydroaminoacridine) was the first drug approved for Alzheimer's. However, it suffers from hepatotoxicity.[3] Replacing the benzene ring with other moieties or linking the tetrahydroquinoline core to other pharmacophores (hybridization) is a leading strategy to improve the therapeutic index.

Workflow: Nucleophilic Aromatic Substitution (S_NAr)

The 4-chloro intermediate synthesized in Protocol B is coupled with diamines or functionalized amines.

Reaction Scheme (DOT Visualization):

Caption: Synthetic pathway from acyclic precursors to bioactive Tacrine analogues via the activated 4-chloro intermediate.

Protocol C: Coupling (Example)

-

Mix: 4-Chloro-MTHQ (1 equiv) + Alkyl-diamine (e.g., 1,6-diaminohexane) (3-5 equiv to prevent dimerization).

-

Conditions: Heat in 1-pentanol at 130°C or use microwave irradiation (150°C, 20 min).

-

Result: The resulting "amino-quinoline" mimics the Tacrine structure but retains the 2-methyl and saturated ring features, often altering the binding kinetics in the AChE active site gorge.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete condensation due to water accumulation. | Use a Dean-Stark trap or molecular sieves to drive equilibrium. |

| Product Insoluble (Protocol A) | Product crystallized with salts. | Wash the crude solid thoroughly with water before the ethanol wash. |

| Reversion to 4-ol (Protocol B) | Incomplete removal of POCl₃ before aqueous quench. | Evaporate POCl₃ to dryness before adding ice. Acidic hydrolysis reverts the Cl to OH. |

| NMR Confusion | Tautomerism. | In CDCl₃, the NH signal may be broad or invisible. In DMSO-d₆, the OH/NH signal is distinct. The C=O peak in ¹³C NMR (~177 ppm) confirms the 'one' form. |

References

-

Synthesis of Tetrahydroquinolones: Detailed hydrogenation and cyclization protocols for 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. Source:

-

Tacrine Analogues & Structure-Activity Relationships: Comprehensive review of using cyclohexanone-derived intermediates for AChE inhibitors. Source:

-

Tacrine-Tetrahydroquinoline Heterodimers: Specific application of the MTHQ core in designing hybrid drugs for Alzheimer's. Source:

-

POCl3 Chlorination Mechanics: Insights into the activation of quinazolones and quinolines using phosphorus oxychloride. Source:

-

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Properties: Chemical data and safety profile. Source:

Sources

Quantifying reactive oxygen species (ROS) production induced by 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Application Notes & Protocols

Quantifying Reactive Oxygen Species (ROS) Production Induced by 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the quantification of reactive oxygen species (ROS) induced by the novel compound 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol. Tetrahydroquinoline derivatives are emerging as a promising class of compounds in medicinal chemistry, with studies indicating their potential to induce mitochondrial dysfunction and oxidative stress in cancer cells[1][2]. Specifically, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its analogs have been shown to trigger mitochondrial membrane depolarization and increase intracellular ROS levels, ultimately leading to apoptosis[3][4]. Accurate and reliable measurement of ROS is therefore critical to elucidating its mechanism of action and evaluating its therapeutic potential. This guide details the rationale behind selecting appropriate ROS detection assays, provides step-by-step protocols for three distinct methods targeting different ROS pools, and offers insights into data interpretation and validation.

Introduction: The Role of ROS in the Mechanism of Action of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While they are natural byproducts of cellular metabolism essential for signaling, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies and a key mechanism for many anticancer agents[5][6].

Recent investigations into tetrahydroquinoline scaffolds have identified their significant antiproliferative activities, which are linked to the induction of oxidative stress[3][5]. The compound 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is of particular interest. Evidence suggests that its derivatives can induce apoptosis by disrupting the mitochondrial membrane potential (Δψm), a process that invariably leads to the generation of mitochondrial ROS[2][4]. Quantifying this ROS production is not merely a confirmatory step; it is fundamental to understanding the compound's dose-dependency, mechanism of cytotoxicity, and potential selectivity for cancer cells, which often exhibit a compromised redox balance.

This guide provides validated protocols to empower researchers to rigorously investigate the pro-oxidant effects of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

Foundational Concepts: Selecting the Appropriate ROS Detection Assay

The transient and reactive nature of ROS presents significant detection challenges. No single assay is perfect; therefore, the choice of methodology must be guided by the specific scientific question. Key considerations include the type of ROS to be detected, its subcellular location, and the desired output (qualitative imaging vs. quantitative plate-based data). We present three complementary assays to provide a holistic view of the ROS landscape following treatment with 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

-

2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA): A widely used probe for assessing the overall intracellular ROS burden. It is cell-permeable and becomes fluorescent upon oxidation by a broad range of ROS[7][8]. While useful for initial screening, it lacks specificity for any single ROS species[9][10].

-

MitoSOX™ Red: A fluorogenic dye specifically designed to detect superoxide within the mitochondria of live cells[8][11]. Given that derivatives of the target compound are known to induce mitochondrial dysfunction, this probe is critical for pinpointing the primary source of ROS production[1][3]. It selectively accumulates in the mitochondria and is oxidized by superoxide, but not by other ROS, to a red fluorescent product[12][13].

-

Amplex™ Red Assay: This assay quantifies extracellular hydrogen peroxide (H₂O₂), a relatively stable ROS species that can diffuse across cell membranes[14][15]. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin[15][16]. This allows for the sensitive measurement of H₂O₂ released from cells into the surrounding medium.

The following sections provide detailed protocols for each of these methods, designed to ensure scientific rigor through the inclusion of essential controls.

Experimental Workflow and Pathway Visualization

To contextualize the protocols, the following diagrams illustrate the general experimental workflow and the proposed mechanistic pathway for ROS induction by 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

Caption: General experimental workflow for cell-based ROS quantification.

Caption: Proposed mechanism for ROS-mediated apoptosis by the compound.

Application Protocol 1: General Intracellular ROS with H₂DCFDA

This protocol is designed for a 96-well plate format for quantitative analysis of overall ROS levels.

A. Principle of the Assay Cell-permeable H₂DCFDA is deacetylated by intracellular esterases to non-fluorescent H₂DCF. In the presence of various ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured at Ex/Em = ~485/535 nm[7].

B. Materials Required

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA), 20 mM stock in DMSO

-

Dark, clear-bottomed 96-well microplates

-

Hanks' Balanced Salt Solution (HBSS) or Phenol red-free culture medium

-

Positive Control: Pyocyanin or H₂O₂

-

Negative Control / Scavenger: N-acetylcysteine (NAC)

-

Fluorescence microplate reader

C. Step-by-Step Protocol

-

Cell Seeding: Seed adherent cells in a dark, clear-bottomed 96-well plate at a density of 25,000-50,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator[17][18].

-

Reagent Preparation: On the day of the experiment, prepare a 20 µM working solution of H₂DCFDA by diluting the 20 mM stock solution in pre-warmed, serum-free medium or HBSS[17][19]. Protect this solution from light.

-

Probe Loading: Carefully remove the culture medium from the wells. Wash cells once with 100 µL of pre-warmed HBSS. Add 100 µL of the 20 µM H₂DCFDA working solution to each well[19].

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark[18].

-

Washing: Remove the H₂DCFDA solution and wash the cells twice with 100 µL of pre-warmed HBSS to remove any extracellular probe.

-

Treatment: Add 100 µL of medium containing 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol at various concentrations. Include the following mandatory controls:

-

Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound.

-

Positive Control: Cells treated with a known ROS inducer (e.g., 50-100 µM H₂O₂)[19].

-

Negative Control: Cells pre-incubated with a ROS scavenger (e.g., 5 mM NAC) for 1 hour before and during treatment with the compound.

-

-

Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm[7]. Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

D. Data Analysis and Example Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated wells to the vehicle control. Data can be expressed as Relative Fluorescence Units (RFU) or as a fold change over the control.

| Treatment Group | Concentration | Mean Fluorescence (RFU) | Fold Change vs. Vehicle |

| Vehicle Control (0.1% DMSO) | N/A | 15,250 ± 850 | 1.0 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 10 µM | 28,975 ± 1,200 | 1.9 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 25 µM | 45,100 ± 2,150 | 3.0 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 50 µM | 78,400 ± 3,500 | 5.1 |

| Compound (50 µM) + NAC (5 mM) | 50 µM | 18,300 ± 980 | 1.2 |

| Positive Control (H₂O₂) | 100 µM | 85,500 ± 4,100 | 5.6 |

Application Protocol 2: Mitochondrial Superoxide with MitoSOX™ Red

This protocol is optimized for fluorescence microscopy or flow cytometry to specifically detect superoxide originating from the mitochondria.

A. Principle of the Assay MitoSOX™ Red is a cell-permeant cationic dye that selectively accumulates in the mitochondria due to the mitochondrial membrane potential[11]. There, it is specifically oxidized by superoxide (O₂•⁻) to a product that binds to nucleic acids, exhibiting a bright red fluorescence (Ex/Em = ~510/580 nm)[12][13]. It is not oxidized by other ROS, ensuring high specificity for superoxide[11].

B. Materials Required

-

MitoSOX™ Red reagent

-

Anhydrous DMSO

-

HBSS with Ca²⁺ and Mg²⁺

-

Positive Control: Antimycin A or Menadione

-

Negative Control: Mito-TEMPO or pre-treatment with a mitochondrial complex inhibitor scavenger.

-

Fluorescence microscope or flow cytometer

C. Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO[11]. Aliquot into single-use tubes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles[12].

-

Cell Preparation: Seed cells on glass-bottom dishes (for microscopy) or in 6-well plates (for flow cytometry) and allow them to adhere overnight.

-

Treatment: Pre-treat cells with 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and controls for the desired duration (e.g., 1-4 hours) in complete culture medium.

-

Working Solution & Probe Loading: Immediately before use, dilute the 5 mM stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS[11][13]. A common starting concentration is 5 µM. Remove the treatment medium, wash cells once with warm HBSS, and add the MitoSOX™ Red working solution.

-

Incubation: Incubate for 10-30 minutes at 37°C, protected from light[20][21].

-

Washing: Gently wash the cells three times with warm HBSS to remove non-localized probe[20].

-

Data Acquisition:

-

Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ~510/580 nm). Capture images from multiple fields for each condition.

-

Flow Cytometry: Detach cells using trypsin, neutralize, and resuspend in 0.5 mL of cold HBSS. Analyze immediately on a flow cytometer, detecting the signal in the PE channel or equivalent.

-

D. Data Analysis and Example For microscopy, quantify the mean fluorescence intensity per cell using software like ImageJ. For flow cytometry, determine the geometric mean fluorescence intensity (gMFI) of the cell population.

| Treatment Group | Concentration | Mean Fluorescence Intensity (gMFI) | Fold Change vs. Vehicle |

| Vehicle Control (0.1% DMSO) | N/A | 850 ± 95 | 1.0 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 25 µM | 3,400 ± 210 | 4.0 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 50 µM | 6,970 ± 450 | 8.2 |

| Positive Control (Antimycin A) | 10 µM | 8,160 ± 520 | 9.6 |

Application Protocol 3: Extracellular H₂O₂ with Amplex™ Red

This protocol quantifies H₂O₂ released from cells into the extracellular environment.

A. Principle of the Assay The Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts in a 1:1 stoichiometry with H₂O₂ in the presence of HRP to produce the stable, red-fluorescent product, resorufin (Ex/Em = ~571/585 nm)[16]. The assay is sensitive enough to detect as little as 10 picomoles of H₂O₂[22].

B. Materials Required

-

Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex™ Red, HRP, reaction buffer, and H₂O₂ standard)

-

Dark, clear-bottomed 96-well microplates

-

Fluorescence microplate reader

C. Step-by-Step Protocol

-

Cell Seeding and Treatment: Seed 25,000-50,000 cells per well in a 96-well plate. After adherence, replace the medium with 50 µL of HBSS or phenol red-free medium. Add 50 µL of 2x concentrated 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and controls, and incubate for the desired time.

-

H₂O₂ Standard Curve: Prepare a standard curve using the H₂O₂ solution provided in the kit. Perform serial dilutions in reaction buffer to obtain concentrations from 0 µM to 10 µM.

-

Reaction Cocktail Preparation: Prepare the Amplex™ Red/HRP working solution according to the manufacturer's protocol. This typically involves diluting the Amplex™ Red stock solution to 50-100 µM and HRP to 0.1-0.2 U/mL in 1x reaction buffer[16]. Prepare this solution fresh and protect it from light.

-

Assay Initiation:

-

For cell-based assay: Transfer 50 µL of the cell supernatant from each well of the treatment plate to a new dark 96-well plate.

-

For standard curve: Add 50 µL of each H₂O₂ dilution to empty wells.

-

-

Add Reaction Cocktail: Add 50 µL of the Amplex™ Red/HRP working solution to all wells containing supernatant and standards.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm[23].

D. Data Analysis and Example Subtract the fluorescence value of the 0 µM H₂O₂ control from all readings. Plot the standard curve (fluorescence vs. H₂O₂ concentration) and use linear regression to determine the concentration of H₂O₂ in the unknown samples.

| Treatment Group | Concentration | H₂O₂ Released (µM) |

| Vehicle Control (0.1% DMSO) | N/A | 0.8 ± 0.1 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 25 µM | 2.5 ± 0.3 |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 50 µM | 5.1 ± 0.6 |

| Positive Control (e.g., PMA-stimulated neutrophils) | N/A | 8.9 ± 1.1 |

References

-

Signosis. (n.d.). Amplex Red H2O2 Assay Kit. Retrieved from [Link]

- Rachamalla, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Journal of Molecular Structure, 1308, 138092.

-

Choe, K. P., & Strange, K. (2019). Amplex red assay for measuring hydrogen peroxide production from caenorhabditis elegans. Journal of visualized experiments : JoVE, (153), 10.3791/60341. Retrieved from [Link]

-

Dikalov, S., et al. (2009). Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular superoxide produced by NADPH oxidase. Free Radical Biology and Medicine, 47(8), 1149-1155. Retrieved from [Link]

-

MASI Longevity Science. (2025). Fluorescence Probes for ROS Detection: Overview. Retrieved from [Link]

-

Er, J. C., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments, (195), e65158. Retrieved from [Link]

-

Quincozes-Santos, A., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. Retrieved from [Link]

-

Scribd. (2024). DCFDA-H2DCFDA-Cellular-ROS-assay-protocol-book-v2b-ab113851 (Website). Retrieved from [Link]

-

Zielonka, J., et al. (2012). Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. Methods in molecular biology (Clifton, N.J.), 889, 81-92. Retrieved from [Link]

-

BMG Labtech. (n.d.). ROS Detection Cell-Based Assay Kit. Retrieved from [Link]

-

Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 694-722. Retrieved from [Link]

-

National Institute of Standards and Technology. (2019). Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye. Retrieved from [Link]

-

Al-Gharaibeh, A., et al. (2020). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants, 9(10), 990. Retrieved from [Link]

-

Van Raamsdonk, J. M. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. JoVE (Journal of Visualized Experiments), (153), e60341. Retrieved from [Link]

-

Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & redox signaling, 20(2), 372–382. Retrieved from [Link]

-

Villamena, F. A. (2017). Clinical Probes for ROS and Oxidative Stress. In: Reactive Oxygen Species in Biology and Human Health. CRC Press/Taylor & Francis. Retrieved from [Link]

-

ResearchGate. (n.d.). ROS production in A2780 cells after 120 min of treatment with (R)-5a at.... Retrieved from [Link]

-

Beta LifeScience. (2025). ROS Staining & Antibody Methods: Visualizing Oxidative Stress. Retrieved from [Link]

-

ResearchGate. (2013). Is there any simple method to measure ROS generation?. Retrieved from [Link]

-

Sgarbanti, R., et al. (2014). A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions. Oxidative medicine and cellular longevity, 2014, 610578. Retrieved from [Link]

-

Minin, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International journal of molecular sciences, 24(18), 14421. Retrieved from [Link]

-

Gelmi, M. L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5561. Retrieved from [Link]

-

Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 25(12), 2769. Retrieved from [Link]

-

Gelmi, M. L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]

Sources

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 7. doc.abcam.com [doc.abcam.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. betalifesci.com [betalifesci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apexbt.com [apexbt.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 18. content.abcam.com [content.abcam.com]

- 19. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 23. signosisinc.com [signosisinc.com]

Purification techniques for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Technical Support Center: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Welcome to the technical guide for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (CAS: 18004-75-6). As researchers, we often underestimate this scaffold because it looks like a simple phenol. It is not. This compound behaves as a "chemical chameleon" due to distinct tautomeric equilibria, often leading to purification failures where the product "oils out" or streaks across chromatography columns.

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of the 4-hydroxy-tetrahydroquinoline core.

Part 1: The Chemical Context (The "Tautomer Trap")

Before attempting purification, you must understand what you are purifying. This molecule does not exist primarily as the hydroxy-pyridine (enol form) in the solid state or in polar solvents; it exists largely as the 4-pyridone (keto form) .

-

Implication for Solubility: The keto form creates strong intermolecular hydrogen bonding (dimers), resulting in high melting points (>200°C) and poor solubility in non-polar solvents like hexane or ether.

-

Implication for Chromatography: The compound is amphoteric. The nitrogen is basic, but the oxygen (in the enol form) is acidic. Without mobile phase modifiers, it will interact with silanols, causing severe tailing.

Part 2: Primary Purification Protocols

Method A: The "pH Swing" (Acid-Base Extraction)

Best for: Removing non-basic impurities (starting materials like cyclohexanone or beta-keto esters) and non-acidic neutrals.

This method exploits the amphoteric nature of the molecule. We use its pKa values to shuttle it between aqueous and organic phases, leaving impurities behind.

Step-by-Step Protocol:

-

Dissolution: Dissolve crude residue in 1M HCl (approx. 10 mL/g). The product will protonate at the nitrogen and dissolve.

-

Wash (Acid Phase): Extract the aqueous acid solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

vol). -

Neutralization: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or saturated

until pH-

Critical Check: Do not overshoot to pH > 10 immediately, or you may form the water-soluble phenolate/enolate salt.

-

-

Precipitation/Extraction: The free base (pyridone form) should precipitate.

-

If solid forms: Filter and wash with cold water.

-

If no solid: Extract the neutral aqueous mix with DCM/Isopropanol (3:1 ratio) to recover the product.

-

Visualization: The pH Swing Workflow

Caption: Logical flow for isolating amphoteric tetrahydroquinolines via pH manipulation.

Method B: Recrystallization (The "Anti-Solvent" Drop)

Best for: Final polishing of solids that are already >85% pure but colored.

Due to the high polarity of the pyridone tautomer, standard non-polar recrystallizations often fail.

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Water | 100% | High | Dissolve in boiling water; cool slowly. Add activated charcoal (Norit) if colored. |

| Ethanol / Water | 9:1 to 1:1 | High | Dissolve in hot EtOH; add hot water until turbid; cool. |

| DMF / Water | Variable | Medium | For very stubborn, high-melting solids. Hard to dry. |

| Methanol / Ether | -- | Low | Product often "oils out" rather than crystallizing. |

Protocol:

-

Suspend crude solid in minimum boiling water (or 10% EtOH/Water).

-

If the solution is dark brown/black (common oxidation byproducts), add 1-2% wt/wt activated charcoal.

-

Boil for 2 minutes, then filter hot through Celite.

-

Allow the filtrate to cool to room temperature slowly (wrap flask in foil).

-

Chill at 4°C overnight. White to off-white needles should form.

Part 3: Troubleshooting & FAQs

Q1: My product is streaking/tailing badly on the silica column. I'm losing yield.

-

Diagnosis: The basic nitrogen and acidic enol are interacting with the acidic silanol groups on the silica gel.

-

Solution: You must deactivate the silica.

-

Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (TEA) before packing.

-

Mobile Phase: Use DCM:Methanol (95:5) + 0.5% TEA or 1%

.

-

Note: Do not use acetic acid; it will form a salt with the pyridine nitrogen and stick to the baseline.

-

Q2: I tried the Acid-Base extraction, but when I neutralized it, no solid precipitated. It turned into a milky emulsion.

-

Diagnosis: You likely hit the isoelectric point where the compound is neutral, but the concentration is too low, or the "oiling out" phenomenon occurred due to residual organic solvents.

-

Solution:

-

Salting Out: Add solid NaCl to the emulsion until saturated. This decreases the solubility of organics in water.

-

Extraction: Do not wait for crystals. Extract immediately with DCM containing 10-20% Isopropanol . Pure DCM is often too non-polar to extract the pyridone form efficiently.

-

Q3: The product has a persistent grey/purple tint even after recrystallization.

-

Diagnosis: Trace oxidation of the tetrahydroquinoline ring (often forming fully aromatic quinoline species or quinone-like impurities).

-

Solution:

-

Perform a slurry wash with cold Ethyl Acetate. The oxidized impurities are often more soluble in EtOAc than the pure product.

-

If that fails, recrystallize from water using sodium dithionite (